molecular formula C25H22ClN3O4 B2786208 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol CAS No. 879479-06-8

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Cat. No. B2786208
CAS RN: 879479-06-8
M. Wt: 463.92
InChI Key: KHIWSBRHNXGMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.

Mechanism of Action

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of the receptor and downstream signaling pathways. This leads to inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
In vitro studies have shown that 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol in lab experiments is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, one limitation is that 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol.

Synthesis Methods

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a pyrimidinone intermediate. This intermediate is then reacted with 4-chlorobenzyl bromide to form the final product, 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol has been primarily used in cancer research as an inhibitor of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or activation of EGFR has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer.

properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-31-22-10-5-16(11-23(22)32-2)20-13-28-25(27)29-24(20)19-9-8-18(12-21(19)30)33-14-15-3-6-17(26)7-4-15/h3-13,30H,14H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIWSBRHNXGMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

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